molecular formula C23H19FN2O4S B1225858 N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide

N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide

Cat. No. B1225858
M. Wt: 438.5 g/mol
InChI Key: ISMBVCFQNZNCEW-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is an aromatic ketone.

Scientific Research Applications

Inhibition Studies

  • N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide and similar compounds are investigated for their role as inhibitors. For example, certain benzenesulfonamide derivatives have been studied as potent membrane-bound phospholipase A2 inhibitors (Oinuma et al., 1991). Another study looked into the inhibition of kynurenine 3-hydroxylase by similar benzenesulfonamide derivatives (Röver et al., 1997).

Antimicrobial and Anticancer Properties

  • Research into the antimicrobial and anticancer properties of related benzenesulfonamides is ongoing. For instance, arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have been synthesized and assessed for bioactivities, showing significant potential against specific pathogens and cancers (Zeng et al., 2016). Another study developed derivatives that exhibited remarkable activity against microbial strains and cancer cell lines (Kumar et al., 2014).

Molecular Structure and Synthesis

  • The synthesis and structural analysis of benzenesulfonamide derivatives are crucial aspects of their research applications. Studies focus on the synthesis of novel derivatives and their characterization through various spectroscopic and crystallographic methods (Główka et al., 1995), (Fahim & Shalaby, 2019).

Enzyme Inhibition and Therapeutic Targets

  • Benzenesulfonamide derivatives are researched for their potential in targeting specific enzymes, such as carbonic anhydrase, which has implications in various therapeutic applications, including obesity and other metabolic disorders (Poulsen et al., 2008).

Optimization for Medical Applications

  • The optimization of these compounds for specific medical applications is a key area of research. This includes the development of compounds with improved selectivity and potency for various biological targets (Yu et al., 2014).

properties

Molecular Formula

C23H19FN2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

InChI

InChI=1S/C23H19FN2O4S/c1-16(27)17-4-8-21(9-5-17)26-31(29,30)22-12-10-20(11-13-22)25-15-14-23(28)18-2-6-19(24)7-3-18/h2-15,25-26H,1H3/b15-14+

InChI Key

ISMBVCFQNZNCEW-CCEZHUSRSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F

SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide

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